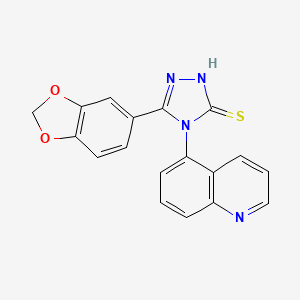
5-(1,3-benzodioxol-5-yl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(1,3-BENZODIOXOL-5-YL)-4-(5-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE” is a complex organic compound that features a combination of benzodioxole, quinoline, and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(1,3-BENZODIOXOL-5-YL)-4-(5-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Quinoline Synthesis: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent.
Triazole Formation: The triazole ring can be formed through the Huisgen cycloaddition reaction between an azide and an alkyne.
Final Assembly: The final step involves coupling the benzodioxole, quinoline, and triazole units under specific conditions, possibly using a hydrosulfide reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the triazole ring or the quinoline moiety, potentially leading to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could lead to halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Biological Probes: Could be used in the design of probes for studying biological processes.
Medicine
Therapeutic Agents: Potential use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry
Materials Science: Applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of “5-(1,3-BENZODIOXOL-5-YL)-4-(5-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE” would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
5-(1,3-BENZODIOXOL-5-YL)-4H-1,2,4-TRIAZOLE: Lacks the quinoline moiety.
4-(5-QUINOLYL)-4H-1,2,4-TRIAZOLE: Lacks the benzodioxole moiety.
5-(1,3-BENZODIOXOL-5-YL)-4-(5-QUINOLYL)-4H-1,2,4-TRIAZOLE: Similar structure but without the hydrosulfide group.
Uniqueness
The presence of both benzodioxole and quinoline moieties, along with the triazole ring and hydrosulfide group, makes “5-(1,3-BENZODIOXOL-5-YL)-4-(5-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE” unique. This combination of functional groups could confer unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H12N4O2S |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-4-quinolin-5-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H12N4O2S/c25-18-21-20-17(11-6-7-15-16(9-11)24-10-23-15)22(18)14-5-1-4-13-12(14)3-2-8-19-13/h1-9H,10H2,(H,21,25) |
InChI Key |
DVZXBSYDCOAWDC-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=S)N3C4=CC=CC5=C4C=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10862974.png)
![(4Z)-2-(4-fluorophenyl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10862975.png)
![N'-(2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide](/img/structure/B10862989.png)
![5-(4-bromophenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10862997.png)
![Diallyl 4-[(3,4-dimethoxyphenethyl)amino]-6-hydroxy-6-methyl-2-phenyl-3-cyclohexene-1,3-dicarboxylate](/img/structure/B10862998.png)
![10-(4-chlorobenzoyl)-3-(2-furyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10862999.png)
![[5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indol-2-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B10863011.png)
![2-[(4-Bromophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B10863017.png)
![11-(4-chlorophenyl)-3-(2-furyl)-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10863022.png)
![6-Amino-4-{4-[(2-chlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10863024.png)
![2-(1,3-Benzodioxol-5-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10863028.png)
![N~3~-(4-Chlorophenyl)-3,15-diazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadec-7-ene-3-carbothioamide](/img/structure/B10863034.png)
![2-[11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(2-methylphenyl)acetamide](/img/structure/B10863035.png)
![2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B10863042.png)
